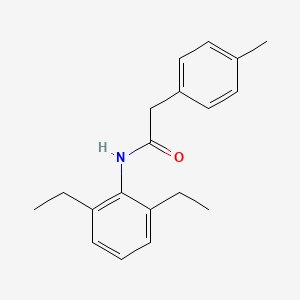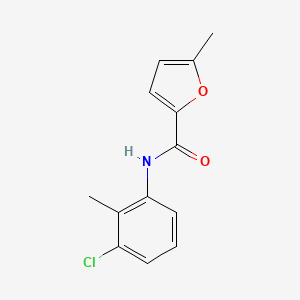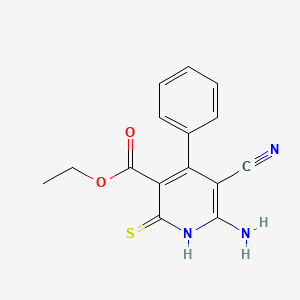
5-chloro-2-oxo-1,3-benzoxathiol-6-yl phenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-oxo-1,3-benzoxathiol-6-yl phenylcarbamate, also known as CBX or Carbonyl Cyanide m-Chlorophenylhydrazone, is a chemical compound that has been widely used in scientific research. CBX is a potent mitochondrial uncoupler that has been used to study the mechanism of action of various biological processes.
Wirkmechanismus
5-chloro-2-oxo-1,3-benzoxathiol-6-yl phenylcarbamate works by disrupting the proton gradient across the mitochondrial inner membrane. This leads to the uncoupling of oxidative phosphorylation, which results in the dissipation of the proton motive force. This dissipation of the proton motive force leads to the inhibition of ATP synthesis and the activation of alternative energy pathways such as glycolysis.
Biochemical and Physiological Effects:
5-chloro-2-oxo-1,3-benzoxathiol-6-yl phenylcarbamate has been shown to have a wide range of effects on various biological processes. 5-chloro-2-oxo-1,3-benzoxathiol-6-yl phenylcarbamate has been shown to inhibit ATP synthesis, activate alternative energy pathways such as glycolysis, and induce mitochondrial swelling. 5-chloro-2-oxo-1,3-benzoxathiol-6-yl phenylcarbamate has also been shown to induce apoptosis in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-chloro-2-oxo-1,3-benzoxathiol-6-yl phenylcarbamate in lab experiments is its potency. 5-chloro-2-oxo-1,3-benzoxathiol-6-yl phenylcarbamate is a potent mitochondrial uncoupler that can rapidly disrupt the proton gradient across the mitochondrial inner membrane. However, one of the limitations of using 5-chloro-2-oxo-1,3-benzoxathiol-6-yl phenylcarbamate is its toxicity. 5-chloro-2-oxo-1,3-benzoxathiol-6-yl phenylcarbamate has been shown to be toxic to various cell types, and caution should be taken when using 5-chloro-2-oxo-1,3-benzoxathiol-6-yl phenylcarbamate in lab experiments.
Zukünftige Richtungen
There are several future directions for the use of 5-chloro-2-oxo-1,3-benzoxathiol-6-yl phenylcarbamate in scientific research. One potential future direction is the use of 5-chloro-2-oxo-1,3-benzoxathiol-6-yl phenylcarbamate in cancer research. 5-chloro-2-oxo-1,3-benzoxathiol-6-yl phenylcarbamate has been shown to induce apoptosis in various cancer cell types, and further research is needed to investigate the potential of 5-chloro-2-oxo-1,3-benzoxathiol-6-yl phenylcarbamate as a cancer therapy. Another potential future direction is the use of 5-chloro-2-oxo-1,3-benzoxathiol-6-yl phenylcarbamate in the study of mitochondrial diseases. 5-chloro-2-oxo-1,3-benzoxathiol-6-yl phenylcarbamate has been shown to disrupt mitochondrial function, and further research is needed to investigate the potential of 5-chloro-2-oxo-1,3-benzoxathiol-6-yl phenylcarbamate in the study of mitochondrial diseases.
Synthesemethoden
The synthesis of 5-chloro-2-oxo-1,3-benzoxathiol-6-yl phenylcarbamate involves the reaction between 5-chloro-2-hydroxybenzenethiol and phenyl isocyanate. The reaction is carried out in the presence of a base such as potassium carbonate. The product is then purified using column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-oxo-1,3-benzoxathiol-6-yl phenylcarbamate has been extensively used in scientific research as a tool to study mitochondrial function. 5-chloro-2-oxo-1,3-benzoxathiol-6-yl phenylcarbamate is a potent uncoupler of oxidative phosphorylation, which leads to the disruption of the proton gradient across the mitochondrial inner membrane. This disruption has been used to study the role of the proton gradient in various biological processes such as ATP synthesis, mitochondrial membrane potential, and mitochondrial calcium uptake.
Eigenschaften
IUPAC Name |
(5-chloro-2-oxo-1,3-benzoxathiol-6-yl) N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO4S/c15-9-6-12-11(20-14(18)21-12)7-10(9)19-13(17)16-8-4-2-1-3-5-8/h1-7H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPCJHZRIGZELS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OC2=C(C=C3C(=C2)OC(=O)S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

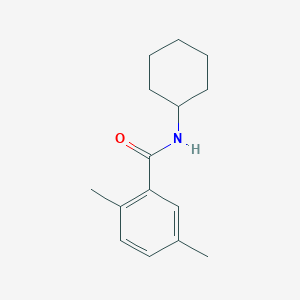
![4-chloro-N'-{[(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5831364.png)

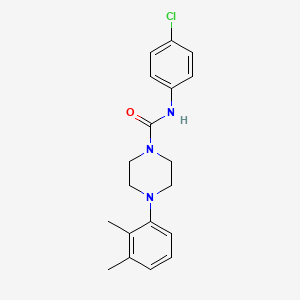
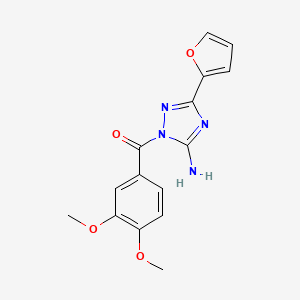
![3-[3-(1H-imidazol-1-yl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5831396.png)
![2-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)phenyl acetate](/img/structure/B5831444.png)
